3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
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Overview
Description
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C10H10ClF3N. It is a hydrochloride salt form of a cyclobutanamine derivative, characterized by the presence of fluorine atoms on both the cyclobutane ring and the phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion of the amine to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: This compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluorocyclobutanamine hydrochloride
- 3,3-difluoro-1-methylcyclobutanamine hydrochloride
- 3,3-difluoro-1-phenylcyclobutanamine hydrochloride
Uniqueness
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both fluorine atoms on the cyclobutane ring and the phenyl group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2408959-72-6 |
---|---|
Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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